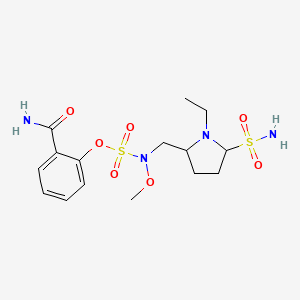![molecular formula C16H16N4O3 B15211841 5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 830334-17-3](/img/structure/B15211841.png)
5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features an oxadiazole ring Heterocyclic compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds also feature a five-membered ring with nitrogen atoms and have diverse biological activities.
1,3,4-Oxadiazole Derivatives: Other derivatives of oxadiazole share similar structural features and are used in various applications.
Uniqueness
5-(2-((3,5-Dimethoxyphenyl)amino)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the oxadiazole ring and the dimethoxyphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
830334-17-3 |
|---|---|
Fórmula molecular |
C16H16N4O3 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
5-[2-(3,5-dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H16N4O3/c1-21-11-7-10(8-12(9-11)22-2)18-14-6-4-3-5-13(14)15-19-20-16(17)23-15/h3-9,18H,1-2H3,(H2,17,20) |
Clave InChI |
NSARQTJBJYBFKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NC2=CC=CC=C2C3=NN=C(O3)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)
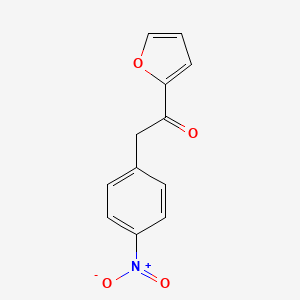
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
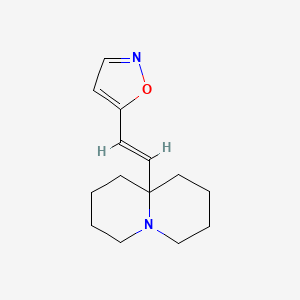
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
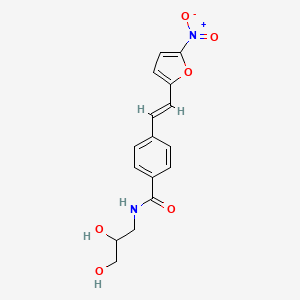
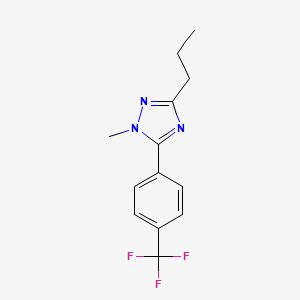
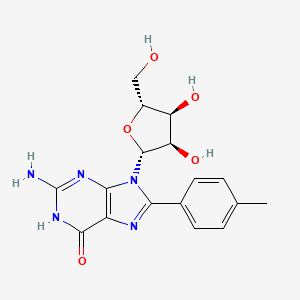
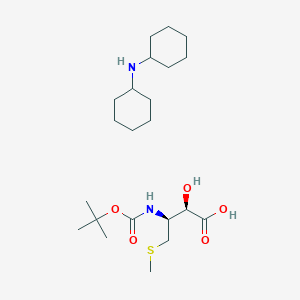
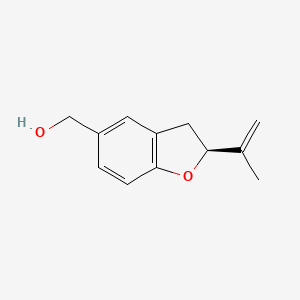
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
